

# Technical Guide: Synthesis of 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC)

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name:	4-Hydroxy-3,5-diiodophenylacetic acid
CAS No.:	1948-39-6
Cat. No.:	B139732

[Get Quote](#)

## Executive Summary & Compound Profile

**4-Hydroxy-3,5-diiodophenylacetic acid (DIAC)**, also known as Diiodothyroacetic acid, is a critical metabolic derivative of thyroid hormones and a potent thyromimetic agent.<sup>[1]</sup> Structurally, it consists of a phenylacetic acid core with a phenolic hydroxyl group at the para position, flanked by two iodine atoms at the meta positions (3 and 5).

This guide details the synthesis of DIAC via Electrophilic Aromatic Iodination. Unlike generic protocols, this document focuses on the "Gold Standard" aqueous alkaline method, prioritized for its scalability, high yield (>90%), and avoidance of hazardous chlorinated solvents. A secondary method using Iodine Monochloride (ICI) is provided for specific anhydrous applications.

Property	Data
CAS Number	1155-40-4
Molecular Formula	C <sub>8</sub> H <sub>6</sub> I <sub>2</sub> O <sub>3</sub>
Molecular Weight	403.94 g/mol
Melting Point	216.5–217.5 °C (dec.) <sup>[1][2]</sup>
Solubility	Soluble in dilute alkali (NaOH, KOH); sparingly soluble in water/acid; soluble in EtOH.

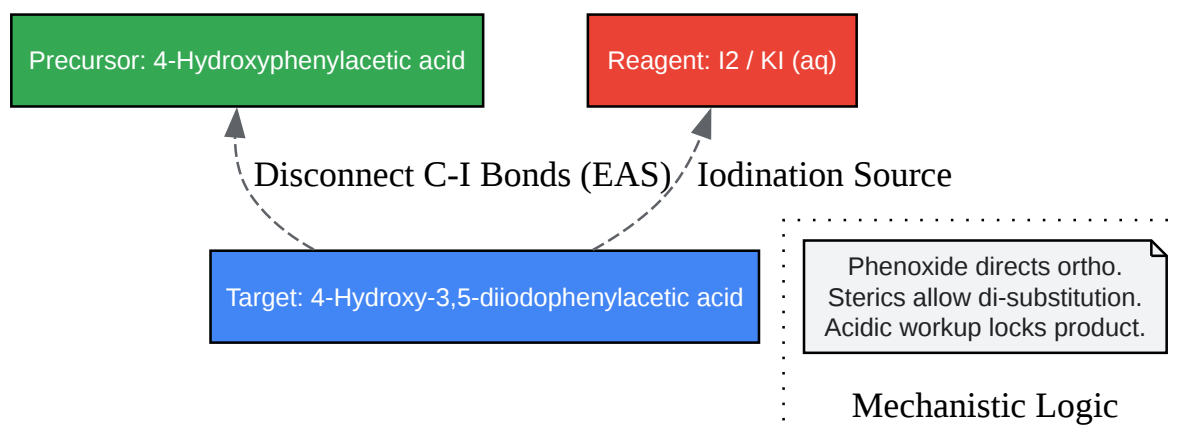
## Retrosynthetic Analysis & Mechanistic Logic

To understand the synthesis, we must deconstruct the target molecule. The synthesis relies on the high electron density of the phenol ring, which directs electrophiles to the ortho positions relative to the hydroxyl group.

### Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).

- **Activation:** In basic media (NaOH), the starting material (4-hydroxyphenylacetic acid) exists as a dianion (carboxylate and phenoxide). The phenoxide oxygen is a powerful electron-donating group (EDG), significantly activating the ring.
- **Substitution:** The electrophilic iodine species (generated from ) attacks the positions ortho to the phenoxide.
- **Selectivity:** Because the alkyl group (acetic acid tail) is weakly activating/directing but the phenoxide is strongly activating, substitution occurs exclusively at the 3 and 5 positions.



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic disconnection showing the reliance on Electrophilic Aromatic Substitution.

## Primary Protocol: Aqueous Alkaline Iodination

Status: Gold Standard (High Yield, Scalable, Green Chemistry Compatible)[1]

This method utilizes the solubility of the starting material in base and the insolubility of the di-iodo product in acid to drive purification.

### Reagents & Materials[1][2][3][4][5][6][7][8]

- Substrate: 4-Hydroxyphenylacetic acid (0.1 mol, ~15.2 g)
- Iodinating Agent: Iodine ( , 50.8 g) + Potassium Iodide (KI, 50.8 g) dissolved in Water (250 mL).
- Solvent/Base: 0.5N Sodium Hydroxide (NaOH, 800 mL).
- Quenching Agent: Sodium Bisulfite ( ) or Sulfur Dioxide ( ).[1]

- Acidifier: Concentrated HCl or dilute

## Step-by-Step Methodology

### Phase 1: Solubilization & Activation<sup>[1]</sup>

- Preparation: In a 2L round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 0.1 mol (15.2 g) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH.
  - Expert Note: The solution must be clear. The high volume of dilute base ensures the starting material is fully deprotonated (dianion form), maximizing regioselectivity.

### Phase 2: Electrophilic Addition

- Iodine Solution Prep: In a separate beaker, dissolve 50.8 g of KI in 250 mL of distilled water, then add 50.8 g of solid Iodine. Stir until fully dissolved to form the dark red complex.
- Addition: Add the Iodine/KI solution dropwise to the stirred phenoxide solution at room temperature over 30–45 minutes.
  - Visual Check: The solution will initially absorb the iodine color. As the reaction completes, a persistent dark color indicates excess iodine.
  - Self-Validating Step: If the color fades instantly, the reaction is consuming iodine. If the color persists immediately, check stirring or pH (must be basic).

### Phase 3: Workup & Isolation

- Acidification: Cool the reaction mixture to 0–5 °C in an ice bath.
- Precipitation: Slowly acidify the mixture to pH 2–3.
  - Option A (Preferred): Bubble

gas or add sodium bisulfite solution. This serves two purposes: it lowers the pH and reduces excess iodine (quenching), turning the supernatant from red/brown to

clear/yellow.

- Option B: Use dilute HCl.[3] If using HCl, you must add a separate reduction step (sodium thiosulfate/bisulfite) to remove residual iodine.
- Filtration: A voluminous precipitate will form.[4] Filter via vacuum filtration (Buchner funnel). Wash the cake with cold water (3 x 50 mL) to remove inorganic salts (NaI, KCl).

## Phase 4: Purification

- Reprecipitation (The Purity Lock):
  - Dissolve the crude wet cake in saturated Sodium Bicarbonate ( ) solution.
  - Filter off any insoluble impurities (mono-iodinated byproducts often have different solubility profiles).
  - Re-acidify the filtrate with dilute HCl to reprecipitate the pure product.
- Crystallization: Recrystallize from aqueous ethanol (EtOH/Water 50:50).
  - Yield: Expect ~92% (approx. 37 g).
  - Appearance: White to off-white needles.

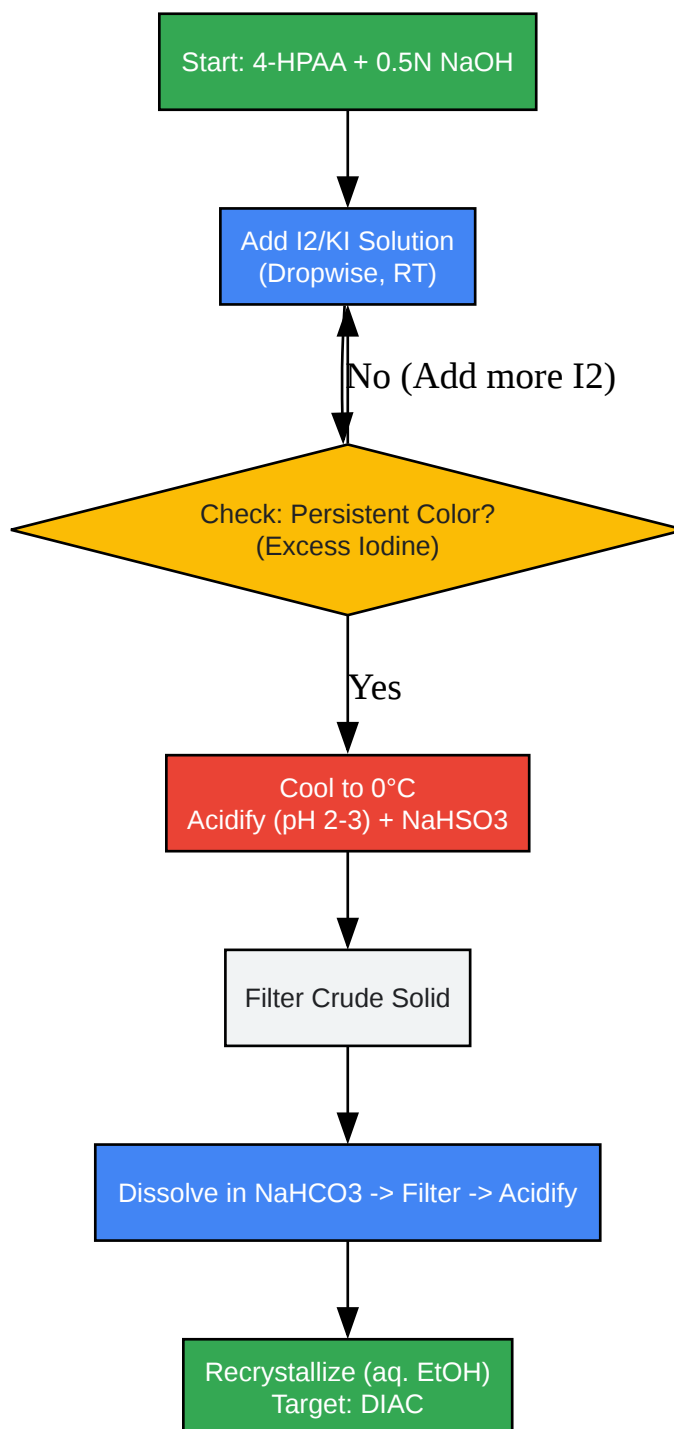
## Alternative Protocol: Iodine Monochloride (ICl)

Status: Anhydrous / High Reactivity Use Case: When water-free conditions are required or for substrates with lower reactivity.

- Dissolution: Dissolve 0.1 mol of 4-hydroxyphenylacetic acid in Glacial Acetic Acid (150 mL).
- Reagent Prep: Dissolve Iodine Monochloride (ICl, slight excess, ~0.22 mol) in Glacial Acetic Acid (50 mL).
- Reaction: Add ICl solution dropwise. Heat gradually to 80 °C for 20 minutes.
- Workup: Dilute with water (500 mL). The product precipitates.[5][4][6][7]

- Wash: Wash with 5% Sodium Sulfite to remove free iodine.[4]
- Note: ICl is corrosive and volatile. This method requires a fume hood and strict PPE.

## Experimental Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Operational workflow for the aqueous synthesis of DIAC.

## Characterization & Data Summary

To validate the synthesis, compare your product against these standard metrics.

Metric	Specification	Notes
Appearance	White to off-white powder	Yellowing indicates free iodine contamination.[1]
Melting Point	216.5 – 217.5 °C	Sharp melting point indicates high purity.
Yield	90 – 95%	Lower yields suggest incomplete iodination or loss during filtration.
NMR (, DMSO-d6)	~12.2 (br s, COOH), 9.3 (s, OH), 7.7 (s, 2H, Ar-H), 3.5 (s, 2H, )	The aromatic signal is a singlet (integration 2H) due to symmetry.

## Safety & Handling (E-E-A-T)

- Iodine ( ): Causes severe burns and is a sensitizer. Do not inhale vapors. Weigh in a fume hood.
- Potassium Iodide (KI): Generally safe but protects solubility.
- Filtration: The product is a phenol derivative; wear gloves to prevent absorption.
- Waste Disposal: Aqueous waste contains iodides. Do not mix with strong oxidizers (bleach) as this will release toxic iodine gas. Dispose of halogenated organic waste separately.

## References

- Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. New York: Wiley-Interscience, p. 164. (Primary source for the aqueous alkaline protocol).
- PrepChem.Preparation of **4-hydroxy-3,5-diiodophenylacetic acid**. [Link](#)
- Organic Syntheses.Salicylic acid, 3,5-diiodo-. Coll. Vol. 2, p. 196 (1943). (Reference for ICI methodology and stoichiometry in analogous systems). [Link\[1\]](#)
- ChemicalBook.3,5-Diiodo-4-hydroxybenzoic acid Synthesis. (Analogous reaction conditions and yield expectations). [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [prepchem.com](http://prepchem.com) [[prepchem.com](http://prepchem.com)]
- 2. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [[patents.google.com](http://patents.google.com)]
- 3. EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid - Google Patents [[patents.google.com](http://patents.google.com)]
- 4. Organic Syntheses Procedure [[orgsyn.org](http://orgsyn.org)]
- 5. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [[patents.google.com](http://patents.google.com)]
- 6. [arkat-usa.org](http://arkat-usa.org) [[arkat-usa.org](http://arkat-usa.org)]
- 7. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [[chemicalbook.com](http://chemicalbook.com)]
- To cite this document: BenchChem. [Technical Guide: Synthesis of 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139732#4-hydroxy-3-5-diiodophenylacetic-acid-synthesis-protocol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)